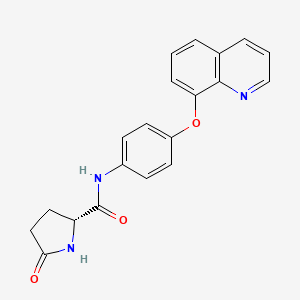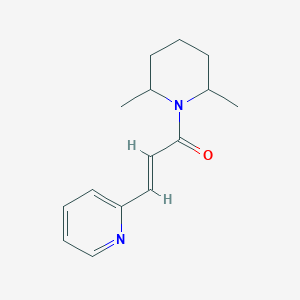
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide, also known as DETA/NO, is a nitric oxide donor compound which has been widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects. In
作用機序
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO releases nitric oxide in a controlled manner, which activates the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG then phosphorylates a variety of target proteins, leading to a variety of cellular responses.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has a variety of biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. It also has anti-inflammatory and neuroprotective effects. N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has been used to study the role of nitric oxide in these processes and to develop new therapies for diseases such as hypertension, erectile dysfunction, and cancer.
実験室実験の利点と制限
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It can be used to deliver nitric oxide in a controlled manner, which allows for precise dosing and timing. However, N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has some limitations as well. It is sensitive to light and air, which can cause it to decompose. It also has a short half-life in vivo, which can limit its usefulness in certain experiments.
将来の方向性
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has many potential future directions for scientific research. One area of interest is the development of new therapies for diseases such as hypertension, erectile dysfunction, and cancer. Another area of interest is the role of nitric oxide in immune response and inflammation. N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO can be used to study the mechanisms of these processes and to develop new therapies for diseases such as sepsis and autoimmune disorders. Additionally, N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO can be used to develop new imaging techniques for studying nitric oxide in vivo. Overall, N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has many potential applications in scientific research and has the potential to lead to new discoveries and therapies in the future.
合成法
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO can be synthesized by reacting diethanolamine with nitric oxide gas in the presence of oxygen. The reaction takes place at room temperature and atmospheric pressure. The resulting product is a yellowish liquid that is soluble in water and organic solvents.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has been widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has been used to study the role of nitric oxide in these processes and to develop new therapies for diseases such as hypertension, erectile dysfunction, and cancer.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-3-21-10-15(17)16(13-8-9-22(18,19)11-13)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRSTPJYEDCVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(C1CCS(=O)(=O)C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)

![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)

![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
![6-chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7573341.png)
![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)